molecular formula C15H26O2 B12734804 Pey3sew5AL CAS No. 477327-25-6

Pey3sew5AL

Cat. No.: B12734804
CAS No.: 477327-25-6
M. Wt: 238.37 g/mol
InChI Key: JTMFXGLDRLXGGJ-ONEGZZNKSA-N
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Description

The lack of clarity in the evidence precludes a definitive introduction. Further verification of the compound’s name or access to supplementary materials (e.g., and ) is required to establish its identity and properties.

Properties

CAS No.

477327-25-6

Molecular Formula

C15H26O2

Molecular Weight

238.37 g/mol

IUPAC Name

ethyl (E)-7-cyclohexylhept-4-enoate

InChI

InChI=1S/C15H26O2/c1-2-17-15(16)13-9-4-3-6-10-14-11-7-5-8-12-14/h3-4,14H,2,5-13H2,1H3/b4-3+

InChI Key

JTMFXGLDRLXGGJ-ONEGZZNKSA-N

Isomeric SMILES

CCOC(=O)CC/C=C/CCC1CCCCC1

Canonical SMILES

CCOC(=O)CCC=CCCC1CCCCC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl (4E)-7-cyclohexyl-4-heptenoate typically involves the esterification of 7-cyclohexyl-4-heptenoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction can be represented as follows:

7-cyclohexyl-4-heptenoic acid+ethanolacid catalystethyl (4E)-7-cyclohexyl-4-heptenoate+water\text{7-cyclohexyl-4-heptenoic acid} + \text{ethanol} \xrightarrow{\text{acid catalyst}} \text{ethyl (4E)-7-cyclohexyl-4-heptenoate} + \text{water} 7-cyclohexyl-4-heptenoic acid+ethanolacid catalyst​ethyl (4E)-7-cyclohexyl-4-heptenoate+water

Industrial Production Methods: On an industrial scale, the production of ethyl (4E)-7-cyclohexyl-4-heptenoate may involve continuous esterification processes using fixed-bed reactors. The use of solid acid catalysts such as sulfonated polystyrene resins can enhance the efficiency and yield of the esterification process.

Chemical Reactions Analysis

Types of Reactions: Ethyl (4E)-7-cyclohexyl-4-heptenoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Cyclohexyl ketones or carboxylic acids.

    Reduction: Cyclohexyl alcohols.

    Substitution: Cyclohexyl derivatives with various functional groups.

Scientific Research Applications

Ethyl (4E)-7-cyclohexyl-4-heptenoate has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of ester-based prodrugs.

    Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant odor.

Mechanism of Action

The mechanism of action of ethyl (4E)-7-cyclohexyl-4-heptenoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active cyclohexyl moiety, which can then interact with biological pathways. The compound may modulate enzyme activity or receptor binding, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

A comparative analysis requires baseline data on the target compound’s physicochemical properties, functional groups, and applications. However, the evidence provides general methodologies for comparing compounds, which can be adapted hypothetically:

Structural Similarity

If “Pey3sew5AL” is assumed to be an inorganic or organometallic compound (as suggested by and ), comparisons might involve:

  • Metal substitution : Analogous compounds with alternative metal centers (e.g., replacing aluminum with gallium or indium).
  • Ligand variations : Differences in coordinating ligands (e.g., phosphines, carboxylates) affecting stability and reactivity.

Functional Similarity

If the compound serves a specific industrial purpose (e.g., catalysis, material science), comparisons could focus on:

  • Catalytic efficiency: Turnover frequency (TOF) or selectivity relative to benchmark catalysts.
  • Thermal stability : Degradation temperatures or phase transitions compared to similar materials.

Data Limitations

Key challenges in conducting comparisons include:

  • Lack of experimental data: No accessible tables or spectra (e.g., NMR, XRD) are provided in the evidence to validate claims.

Critical Analysis of Evidence

Methodological Gaps

Recommendations for Future Research

Clarify nomenclature: Verify the compound’s identity through chemical databases (e.g., PubChem, Reaxys) or proprietary registries.

Access supplementary data : Retrieve analytical results from ’s supplementary tables to establish baseline properties.

Conform to reporting standards : Follow guidelines in and for structured reporting of experimental design and results.

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